molecular formula C14H18O5 B14634172 2-Benzofuran-1,3-dione;hexane-1,6-diol CAS No. 54797-78-3

2-Benzofuran-1,3-dione;hexane-1,6-diol

Cat. No.: B14634172
CAS No.: 54797-78-3
M. Wt: 266.29 g/mol
InChI Key: PBKFPDHTSQEJEJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

54797-78-3

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

2-benzofuran-1,3-dione;hexane-1,6-diol

InChI

InChI=1S/C8H4O3.C6H14O2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5-3-1-2-4-6-8/h1-4H;7-8H,1-6H2

InChI Key

PBKFPDHTSQEJEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2=O.C(CCCO)CCO

Related CAS

54797-78-3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofuran-1,3-dione;hexane-1,6-diol typically involves the reaction of phthalic anhydride with hexane-1,6-diol . The reaction is carried out under controlled conditions, usually involving heating to facilitate the formation of the polymer. The reaction can be represented as follows:

Phthalic anhydride+Hexane-1,6-diolThis compound\text{Phthalic anhydride} + \text{Hexane-1,6-diol} \rightarrow \text{this compound} Phthalic anhydride+Hexane-1,6-diol→this compound

The reaction conditions, such as temperature and solvent, can vary depending on the desired properties of the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where phthalic anhydride and hexane-1,6-diol are mixed and heated . The process is optimized to ensure high yield and purity of the product. The polymerization reaction is carefully monitored to control the molecular weight and other properties of the polymer .

Mechanism of Action

The mechanism of action of 2-Benzofuran-1,3-dione;hexane-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, leading to changes in their activity . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Hexane-1,6-diol

Hexane-1,6-diol (CAS 629-11-8) is a linear aliphatic diol with two terminal hydroxyl groups. Key properties include:

  • Physical State : Colorless, transparent liquid below its melting point of 315 ± 2 K .
  • Molar Mass : 118.1742 g·mol⁻¹ .
  • Density : 960 kg·m⁻³ at 298.15 K .
  • Applications :
    • Polymer synthesis (e.g., poly(hexamethylene succinate) (PHS)) .
    • Cross-linking agent in polyurethane foams and prepolymers .
    • Substrate in enzymatic studies (e.g., pancreatic lipase digestion) .

2-Benzofuran-1,3-dione

2-Benzofuran-1,3-dione (CAS 67815-82-1) is a bicyclic compound containing a fused benzene and furan ring with two ketone groups. Limited direct data are available, but it is used in:

  • Reactions with diols (e.g., naphthalene-1,6-diol) to form ester derivatives .
  • Synthesis of mixed compounds (e.g., with hexanedioic acid and 2-ethylhexanoic acid) .

Comparison with Structurally Similar Compounds

Hexane-1,6-diol vs. Other Aliphatic Diols

Property Hexane-1,6-diol Butane-1,4-diol Ethylene Glycol
Chain Length C6 C4 C2
Polymer Applications PHS (flexible, biodegradable) PBS (lower impact strength) PET (rigid, high durability)
Biodegradability High (PHS) Moderate (PBS) Low
Reactivity in Glycolysis Negligible structural impact Similar behavior Comparable

Key Findings :

  • Longer diols (e.g., hexane-1,6-diol) enhance polymer flexibility and biodegradability compared to shorter-chain analogs like butane-1,4-diol .
  • In polyurethane glycolysis, diol chain length has minimal impact on glycolysate structure but may influence reaction kinetics .

2-Benzofuran-1,3-dione vs. Other Cyclic Anhydrides

Property 2-Benzofuran-1,3-dione Maleic Anhydride Phthalic Anhydride
Structure Benzofuran core Unsaturated cyclic anhydride Aromatic anhydride
Reactivity with Diols Forms esters (e.g., with naphthalene-1,6-diol) Forms polyesters (e.g., with ethylene glycol) Produces alkyd resins
Thermal Stability Not reported High Moderate

Key Findings :

Functional and Industrial Comparisons

Enzymatic Interactions

  • Hexane-1,6-diol’s digestion by pancreatic lipase involves hydrolysis to monoesters and transesterification pathways, a behavior distinct from shorter diols due to its extended hydrophobic chain .

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